5-b-D-Ribofuranosyl-2(1H)-pyridinone
Description
Historical Context of Pyridinone Nucleoside Analogs in Biochemical Research
The exploration of pyridinone nucleoside analogs is rooted in the long and successful history of nucleoside and nucleotide analogs in medicinal chemistry. nih.gov Natural nucleosides are fundamental to numerous critical biological processes, most notably as the building blocks for DNA and RNA synthesis. nih.gov This central role has made their analogs attractive targets for drug design, leading to the development of potent antiviral and anticancer agents. nih.govnih.gov
Early research into nucleoside analogs focused on modifications to the sugar moiety, which yielded significant insights into nucleoside interactions and led to clinically important drugs. nih.gov Concurrently, researchers began to investigate modifications to the nucleobase itself. Pyridinone-based structures, which differ from the canonical pyrimidine (B1678525) bases (cytosine, thymine, and uracil) by the substitution of a carbon atom for a nitrogen atom in the heterocyclic ring, emerged as a promising class of these base-modified analogs. vulcanchem.com
Scientists have synthesized and evaluated various pyridinone nucleoside analogs to probe the function of enzymes involved in nucleic acid metabolism and to develop new therapeutic agents. nih.govacs.org These investigations have explored the impact of these analogs on processes such as DNA replication and repair, with some pyridinone derivatives showing potential as inhibitors of DNA polymerases and reverse transcriptases. researchgate.net The versatility of the pyridinone scaffold allows for a wide range of chemical modifications, enabling researchers to fine-tune the molecule's properties to interact with specific biological targets. nih.gov
Rationale for Investigating 5-β-D-Ribofuranosyl-2(1H)-pyridinone as a Nucleoside Analog
The primary rationale for investigating 5-β-D-Ribofuranosyl-2(1H)-pyridinone lies in its structural similarity to natural purine (B94841) nucleosides. medchemexpress.com This mimicry allows it to be recognized by and interact with the cellular machinery that processes natural nucleosides, such as kinases and polymerases. The key structural features that enable this are the β-D-ribofuranose sugar moiety, which is identical to that found in natural ribonucleosides, and the pyridinone base, which can act as a surrogate for the natural purine bases, adenine (B156593) and guanine.
By virtue of this structural analogy, 5-β-D-Ribofuranosyl-2(1H)-pyridinone has been explored for its potential to interfere with critical cellular processes. One of the key mechanisms of action for many nucleoside analogs is the inhibition of DNA synthesis. medchemexpress.com Once inside the cell, these analogs can be phosphorylated to their triphosphate forms and then compete with the natural deoxynucleoside triphosphates for incorporation into newly synthesizing DNA strands. The incorporation of an analog can lead to chain termination or a dysfunctional DNA molecule, ultimately inducing apoptosis (programmed cell death). medchemexpress.com
The unique structure of 5-β-D-Ribofuranosyl-2(1H)-pyridinone, particularly the pyridinone base, offers the potential for selective interactions with specific enzymes. This selectivity is a crucial aspect of drug design, as it can lead to more effective therapies with fewer side effects. Researchers have synthesized derivatives of this compound to explore its potential as an antiviral or anticancer agent. nih.gov
Classification within Expanded Genetic Information Systems and Nucleoside Analog Chemistry
Beyond its potential therapeutic applications, 5-β-D-Ribofuranosyl-2(1H)-pyridinone and its derivatives are significant within the field of synthetic biology, particularly in the development of Artificially Expanded Genetic Information Systems (AEGIS). oup.comnih.gov AEGIS aims to increase the information density of DNA by adding new, unnatural base pairs to the existing four-letter genetic alphabet (A, T, C, and G). nih.gov
The classification of 5-β-D-Ribofuranosyl-2(1H)-pyridinone within this context is as a component of a novel, non-standard nucleobase pair. In these systems, the pyridinone ring of a modified version of the compound can be engineered to form specific hydrogen bonds with a complementary, non-standard partner base. oup.com This orthogonal pairing, meaning it does not interfere with the natural A-T and C-G pairing, allows for the stable incorporation of new genetic "letters" into a DNA duplex. nih.gov
The development of these expanded genetic systems relies on the principles of nucleoside analog chemistry. The synthesis of modified pyridinone nucleosides, such as those with additional functional groups to modulate their base-pairing properties, is a key area of research. oup.com These synthetic efforts, coupled with enzymatic studies to demonstrate the ability of DNA polymerases to recognize and incorporate these unnatural nucleotides, are paving the way for a "second generation" of genetic systems with enhanced capabilities. nih.govnih.gov
The table below summarizes the classification and key research areas for 5-β-D-Ribofuranosyl-2(1H)-pyridinone.
| Category | Description | Key Research Focus |
| Nucleoside Analog Chemistry | A synthetic compound designed to mimic natural nucleosides. | Synthesis of derivatives, investigation of biochemical pathways, probing enzyme function. |
| Potential Therapeutics | Investigated for its ability to interfere with cellular processes like DNA synthesis. | Development of antiviral and anticancer agents, induction of apoptosis. |
| Expanded Genetic Information Systems (AEGIS) | A component of an expanded genetic alphabet. | Design of novel base pairs, enzymatic incorporation into DNA, increasing the information density of genetic material. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c12-4-6-8(14)9(15)10(16-6)5-1-2-7(13)11-3-5/h1-3,6,8-10,12,14-15H,4H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBILTKUBHIPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 β D Ribofuranosyl 2 1h Pyridinone and Its Derivatives
Strategies for Glycosidic Bond Formation at the C-5 Position of the Pyridinone Ring
The crucial step in the synthesis of 5-β-D-Ribofuranosyl-2(1H)-pyridinone is the creation of the C-C bond between the C-5 position of the pyridinone ring and the C-1 (anomeric) position of the D-ribofuranose sugar. This transformation must be controlled to yield the desired β-anomer stereoselectively.
Achieving stereoselectivity in C-glycosylation is a significant synthetic hurdle. The synthesis of analogous C-nucleosides, such as pseudouridine (B1679824) (5-β-D-ribofuranosyluracil), provides a blueprint for these transformations. rsc.org A common strategy involves the coupling of an organometallic derivative of the heterocyclic base with a protected ribose derivative.
For the synthesis of 5-β-D-Ribofuranosyl-2(1H)-pyridinone, a 5-lithiated pyridinone species would be generated in situ from a 5-halo-2(1H)-pyridinone precursor. This nucleophilic pyridinone derivative is then reacted with a protected D-ribose electrophile, such as 2,4:3,5-di-O-benzylideneribose, to form the C-C bond. rsc.org The use of specific protecting groups on the ribose moiety is critical not only to prevent side reactions but also to direct the stereochemical outcome of the coupling reaction, favoring the formation of the therapeutically relevant β-anomer. mdpi.com
The efficiency and stereoselectivity of the ribofuranosylation reaction are highly dependent on the reaction conditions. Optimization of these procedures involves a systematic variation of several parameters to maximize the yield of the desired β-isomer. Key factors include the choice of solvent, the coupling reagent, temperature, and the specific protecting groups on the ribose sugar. For instance, neighboring group participation by a protecting group at the C-2 position of the ribose can significantly influence the stereochemical outcome at the anomeric center. Lewis acids may also be employed to activate the ribose donor.
Table 1: Key Parameters for Optimization of Ribofuranosylation
| Parameter | Variations | Expected Impact on Reaction |
| Pyridinone Precursor | 5-bromo, 5-iodo, 5-triflate-2(1H)-pyridinone | Affects ease of organometallic formation and reactivity. |
| Ribose Protecting Groups | Benzyl (B1604629) ethers, silyl (B83357) ethers, acetals (e.g., isopropylidene) | Influences stereoselectivity, solubility, and stability. |
| Coupling Conditions | Organolithium, Grignard, or transition-metal catalysis | Determines the mechanism and efficiency of C-C bond formation. |
| Solvent | Aprotic ethers (THF, Diethyl ether), Toluene | Affects the stability and reactivity of organometallic intermediates. |
| Temperature | -78 °C to room temperature | Controls reaction rate and selectivity, minimizing side reactions. |
Precursor Synthesis and Functionalization of the 2(1H)-Pyridinone Moiety for 5-Substitution
The successful synthesis of the target compound relies heavily on the efficient preparation of appropriately functionalized precursors for both the pyridinone heterocycle and the ribose sugar.
A variety of methods exist for the synthesis of 2(1H)-pyridinone scaffolds. nih.govresearchgate.net For the purpose of C-5 glycosylation, a precursor bearing a suitable functional group at the 5-position is required. Typically, a halogen, such as bromine or iodine, is introduced to facilitate the formation of an organometallic intermediate. Multistep syntheses often start from simple precursors and build the pyridinone ring through condensation reactions. For example, the condensation of β-keto amides can be mediated by various reagents to form polysubstituted 4-pyridones, which can be further modified. acs.org Another approach involves a one-pot synthesis from components like dimethyl 3-oxopentanedioate and a primary amine, which can be adapted to introduce desired substituents. nih.gov
Table 2: Selected Synthetic Routes to 5-Substituted 2(1H)-Pyridinone Precursors
| Starting Materials | Key Reagents/Conditions | Functionalized Product |
| Diethyl malonate, imino ester | Condensation | 4-hydroxy-2-pyridinone-3-carboxylate derivative nih.gov |
| Dimethyl 3-oxopentanedioate, primary amine | L-proline catalyst | Substituted 2(1H)-pyridinone nih.gov |
| Halogenated 2,3-dimethoxypyridines | Suzuki coupling with arylboronic acid | 5-Aryl-2,3-dimethoxypyridine nih.gov |
The multiple hydroxyl groups of the ribofuranose ring must be temporarily masked to ensure that the glycosylation reaction occurs exclusively at the anomeric carbon. jocpr.com The choice of protecting groups is crucial as they affect the reactivity of the sugar and the stereochemical outcome of the glycosylation. wiley-vch.de
Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS), benzyl ethers (Bn), and acetals (e.g., isopropylidene). utsouthwestern.edu Acetal groups, such as the isopropylidene ketal, are particularly useful as they can simultaneously protect the C-2 and C-3 hydroxyls. researchgate.net This rigid five-membered ring structure can help control the conformation of the ribose ring, thereby influencing the facial selectivity of the incoming nucleophile and favoring the formation of the β-anomer. An effective protecting group strategy employs orthogonal groups, which can be removed under different conditions, allowing for selective deprotection and subsequent functionalization of the ribose hydroxyls. jocpr.com
Table 3: Common Protecting Groups for Ribofuranose and Their Removal Conditions
| Protecting Group | Abbreviation | Typical Installation Reagents | Removal Conditions |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) |
| Benzyl | Bn | Benzyl bromide, NaH | Catalytic hydrogenation (H₂, Pd/C) |
| Isopropylidene Acetal | - | Acetone, acid catalyst | Mild aqueous acid (e.g., AcOH) |
| Acetyl | Ac | Acetic anhydride, Pyridine | Mild base (e.g., K₂CO₃ in MeOH) |
Derivatization and Analog Generation from 5-β-D-Ribofuranosyl-2(1H)-pyridinone
Once the core structure of 5-β-D-Ribofuranosyl-2(1H)-pyridinone is synthesized, it can serve as a scaffold for the generation of a diverse library of analogs. bioglyco.com Derivatization can be performed on both the pyridinone ring and the ribofuranosyl moiety.
Modifications to the pyridinone ring often involve reactions on substituents that were incorporated during the precursor synthesis. For instance, if the pyridinone was synthesized with an additional functional group, such as an amino or nitro group, these can be readily converted into other functionalities. Transition metal-catalyzed cross-coupling reactions, like Suzuki or Sonogashira couplings, can be used to introduce aryl or alkynyl groups at other positions of the ring if a halogen is present. nih.gov
The hydroxyl groups of the ribose moiety, once selectively deprotected, offer sites for further modification. They can be acylated to form esters, alkylated to form ethers, or phosphorylated to generate nucleotide analogs. These modifications can significantly alter the biological properties of the parent compound.
Synthesis of Phosphorylated Derivatives (e.g., Mono-, Di-, Triphosphates)
The introduction of phosphate (B84403) groups at the 5'-position of the ribofuranosyl moiety is crucial for the biological activity of many nucleoside analogues. Both chemical and enzymatic methods have been explored for the phosphorylation of nucleosides, and these principles can be extended to 5-β-D-ribofuranosyl-2(1H)-pyridinone.
Chemical Phosphorylation:
A widely used method for the synthesis of nucleoside 5'-triphosphates is the one-pot, three-step Ludwig-Eckstein procedure. This approach involves the initial reaction of a protected nucleoside with phosphorus oxychloride (POCl₃) in a phosphate solvent, followed by treatment with pyrophosphate to yield the triphosphate.
Another prominent chemical phosphorylation technique is the Yoshikawa method, which utilizes phosphoryl chloride in trimethyl phosphate. This method is known for its efficiency in converting nucleosides to their 5'-monophosphates, which can then be further elaborated to di- and triphosphates. For instance, a furan-modified ribonucleoside has been successfully converted to its 5'-triphosphate using freshly distilled POCl₃ and tributylammonium (B8510715) pyrophosphate. nih.gov While a specific application of these methods to 5-β-D-ribofuranosyl-2(1H)-pyridinone is not extensively detailed in the reviewed literature, these established protocols provide a viable route for its phosphorylation.
Enzymatic Phosphorylation:
Enzymatic approaches offer high selectivity and milder reaction conditions for nucleoside phosphorylation. Nucleoside kinases are enzymes that catalyze the transfer of a phosphate group from a donor, typically ATP, to a nucleoside. For example, uridine (B1682114) kinase has been shown to catalyze the phosphorylation of a uridine analog with a modified base, suggesting that a similar enzymatic strategy could be applicable to 5-β-D-ribofuranosyl-2(1H)-pyridinone. The selection of the appropriate kinase with substrate specificity for the pyridinone nucleoside would be a key factor in the success of this approach.
Chemical Modifications on the Ribofuranosyl Moiety
Altering the structure of the ribofuranosyl sugar can significantly impact the properties of nucleoside analogues. Modifications at the 2', 3', and 5' positions of the ribose ring are common strategies to enhance stability, modulate biological activity, or introduce new functionalities.
Modifications at the 2'-Position:
The 2'-hydroxyl group of the ribose is a frequent target for modification. A common alteration is 2'-O-methylation, which can be achieved by treating a suitably protected nucleoside with a methylating agent. General methods for the 2'-O-alkylation of ribonucleosides provide a framework for the synthesis of 2'-O-alkyl derivatives of 5-β-D-ribofuranosyl-2(1H)-pyridinone.
Modifications at the 3'-Position:
The introduction of substituents at the 3'-position has been demonstrated with the synthesis of 5-Nitro-1-(3-azido-3-deoxy-β-D-ribofuranosyl)-2(1H)-pyridinone. medchemexpress.com The azido (B1232118) group at the 3'-position is a versatile functional handle that can be used for further chemical transformations, such as click chemistry, to attach various molecular entities.
Modifications at the 5'-Position:
The 5'-hydroxyl group is readily accessible for modification. A common strategy involves the introduction of a trityl group (triphenylmethyl) to protect the 5'-hydroxyl, which can then be deprotected to allow for further reactions at this position. This approach is fundamental in solid-phase oligonucleotide synthesis and can be applied to 5-β-D-ribofuranosyl-2(1H)-pyridinone for the synthesis of 5'-modified derivatives.
Structural Elaboration of the 2(1H)-Pyridinone Ring
The 2(1H)-pyridinone ring offers multiple sites for structural modification, allowing for the synthesis of a diverse range of derivatives with tailored properties. Halogenation, cross-coupling reactions, and cycloadditions are powerful tools for the elaboration of this heterocyclic system.
Halogenation:
The introduction of halogen atoms onto the pyridinone ring serves as a key step for further functionalization. Various methods exist for the regioselective halogenation of pyridines and 2-pyridones, which can be adapted for 5-β-D-ribofuranosyl-2(1H)-pyridinone. These halogenated derivatives are valuable precursors for cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling:
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds. This reaction can be employed to introduce a wide variety of aryl, heteroaryl, or vinyl substituents onto a halogenated 2(1H)-pyridinone nucleoside. While specific examples on the 5-β-D-ribofuranosyl-2(1H)-pyridinone scaffold are not detailed in the available literature, the general applicability of this reaction to pyridyl systems suggests its feasibility. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the halogenated pyridinone with a boronic acid or boronate ester.
Diels-Alder Reaction:
The 2(1H)-pyridinone ring can act as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic structures. researchgate.netnih.govnih.gov This [4+2] cycloaddition reaction with a suitable dienophile can be used to construct novel ring systems fused to the pyridinone core. The reactivity and stereoselectivity of the Diels-Alder reaction are influenced by the substituents on both the pyridinone and the dienophile. Although direct application on 5-β-D-ribofuranosyl-2(1H)-pyridinone is yet to be reported, this strategy holds significant potential for generating structurally diverse analogues.
Biochemical and Molecular Studies of 5 β D Ribofuranosyl 2 1h Pyridinone
Enzymatic Recognition and Processing of 5-β-D-Ribofuranosyl-2(1H)-pyridinone
The metabolic activation of nucleoside analogs is a critical determinant of their therapeutic activity. This process typically involves enzymatic phosphorylation to the corresponding mono-, di-, and triphosphate derivatives. The efficiency of these enzymatic conversions dictates the intracellular concentration of the active metabolites that can then interact with their molecular targets.
Kinase-Mediated Phosphorylation Pathways
While direct studies on the phosphorylation of 5-β-D-Ribofuranosyl-2(1H)-pyridinone are not extensively documented in publicly available research, the metabolic pathways of structurally similar nucleoside analogs offer significant insights. Nucleoside kinases are the primary enzymes responsible for the initial phosphorylation step. For instance, a related pyridazinone analog, 4-hydroxy-1-(β-D-ribofuranosyl)-pyridazin-6-one (3-deaza-6-azaUrd), has been shown to be a substrate for uridine (B1682114) kinase. nih.gov This suggests that 5-β-D-Ribofuranosyl-2(1H)-pyridinone may also be recognized and phosphorylated by nucleoside kinases that typically act on pyrimidine (B1678525) or purine (B94841) nucleosides.
Interactive Data Table: Kinase-Mediated Phosphorylation of a Structurally Similar Pyridazinone Nucleoside Analog
| Enzyme | Substrate | Kinetic Parameter | Value |
| Uridine Kinase | 4-hydroxy-1-(β-D-ribofuranosyl)-pyridazin-6-one | Ki | 4.7 mM nih.gov |
| Uridine Kinase | Uridine (natural substrate) | Km | 82 µM nih.gov |
This table presents data for a related compound, 4-hydroxy-1-(β-D-ribofuranosyl)-pyridazin-6-one, to illustrate a potential kinase-mediated phosphorylation pathway.
Substrate Specificity of Nucleoside-Processing Enzymes
The substrate specificity of nucleoside-processing enzymes is crucial for the metabolism and mechanism of action of nucleoside analogs. Enzymes such as nucleoside kinases, phosphorylases, and hydrolases determine the anabolic and catabolic fate of these compounds. The C-C glycosidic bond in C-nucleosides, a structural class to which 5-β-D-Ribofuranosyl-2(1H)-pyridinone can be related due to its pyridinone base, generally confers increased stability against enzymatic cleavage by nucleoside phosphorylases. researchgate.net This enhanced stability can lead to a longer intracellular half-life of the analog and its metabolites.
Studies on pyridone C-nucleosides suggest they can be utilized as biochemical probes to investigate the function of RNA-processing enzymes, indicating an interaction with these enzymatic systems. figshare.comnih.gov The recognition of 5-β-D-Ribofuranosyl-2(1H)-pyridinone by various nucleoside-processing enzymes would depend on the specific structural features of the pyridinone ring and its ability to mimic natural purine or pyrimidine bases in the active sites of these enzymes.
Molecular Mechanisms of Action of 5-β-D-Ribofuranosyl-2(1H)-pyridinone and its Metabolites
As a purine nucleoside analogue, the primary mechanisms of action of 5-β-D-Ribofuranosyl-2(1H)-pyridinone and its phosphorylated metabolites are anticipated to involve the disruption of nucleic acid synthesis and the induction of programmed cell death (apoptosis). medchemexpress.commedchemexpress.com
Inhibition of Nucleic Acid Synthesis Processes
The triphosphate metabolite of 5-β-D-Ribofuranosyl-2(1H)-pyridinone is the likely active form that interferes with nucleic acid synthesis. This interference can occur through two primary mechanisms:
Inhibition of DNA and/or RNA Polymerases: The triphosphate derivative can act as a competitive inhibitor of natural deoxyribonucleoside triphosphates (dNTPs) or ribonucleoside triphosphates (rNTPs) for the substrate-binding site of DNA and RNA polymerases. Inhibition of mammalian DNA polymerase by the 5'-triphosphate of other nucleoside analogs, such as 1-beta-d-arabinofuranosylcytosine, has been well-documented. nih.govdntb.gov.ua
Incorporation into DNA or RNA: The analog triphosphate may be incorporated into the growing DNA or RNA chains. This incorporation can lead to chain termination if the 3'-hydroxyl group is modified or absent, or it can alter the structure and function of the nucleic acid, leading to errors in replication and transcription.
Induction of Apoptosis in Relevant Biological Systems
The induction of apoptosis is a key mechanism of action for many anticancer nucleoside analogs. The accumulation of the analog's metabolites can trigger cellular stress pathways that converge on the activation of the apoptotic cascade. For instance, the transcription inhibitor 5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (B57391) (DRB), a ribonucleoside analog, has been shown to induce apoptosis in breast cancer cells. nih.gov This process involves the activation of caspases, a family of proteases that execute the apoptotic program.
The apoptotic signaling induced by nucleoside analogs can be initiated by various cellular insults, including the inhibition of DNA synthesis, the generation of DNA damage, and the depletion of essential nucleotide pools. Studies on DRB have demonstrated that it can lead to the activation of caspase-7 and caspase-9, as well as the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov Furthermore, DRB was found to rapidly decrease the levels of the anti-apoptotic protein Mcl-1, thereby promoting cell death. nih.gov It is plausible that 5-β-D-Ribofuranosyl-2(1H)-pyridinone, upon metabolic activation, could trigger similar apoptotic pathways in susceptible cells.
Interactive Data Table: Apoptosis Induction by a Related Ribonucleoside Analog (DRB) in Breast Cancer Cells
| Cell Line | Treatment | Apoptotic Effect |
| MCF-7 | 100 µM DRB for 24h | Increased Annexin V-positive cells nih.gov |
| MCF-7 | 100 µM DRB for 24h | Activation of caspase-7 and caspase-9 nih.gov |
| MCF-7 | 100 µM DRB for 24h | Cleavage of PARP nih.gov |
| MCF-7 | 100 µM DRB for 24h | Rapid decline in Mcl-1 protein levels nih.gov |
This table presents data for a related compound, 5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (DRB), to illustrate a potential mechanism for apoptosis induction.
Interactions with Key Biomolecular Targets
The ultimate biological effects of 5-β-D-Ribofuranosyl-2(1H)-pyridinone are mediated by the interaction of its metabolites with key intracellular targets. Based on the mechanisms of other nucleoside analogs, potential targets include enzymes involved in nucleotide metabolism and nucleic acid synthesis.
One of the primary targets for many nucleoside analog triphosphates is DNA polymerase . By competing with natural dNTPs, the analog triphosphate can inhibit the enzymatic activity of DNA polymerases, thereby halting DNA replication.
Another potential target is ribonucleotide reductase (RNR) , the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. Inhibition of RNR leads to a depletion of the dNTP pool, which in turn inhibits DNA synthesis and can induce apoptosis.
The execution of apoptosis involves direct interactions with components of the apoptotic machinery. While the parent nucleoside is unlikely to interact directly with these proteins, its downstream effects, such as cellular stress and DNA damage, can lead to the activation of caspases and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Evaluation of Interactions with DNA Polymerases and RNA Polymerases
As a nucleoside analog, 5-β-D-Ribofuranosyl-2(1H)-pyridinone is structurally similar to the natural building blocks of nucleic acids. This resemblance suggests a potential for interaction with the enzymes responsible for DNA and RNA synthesis. Research in this area has explored whether the compound, likely in its triphosphorylated form, can act as a substrate or an inhibitor for these polymerases.
While direct and extensive studies specifically on 5-β-D-Ribofuranosyl-2(1H)-pyridinone are limited in publicly available literature, the broader class of pyridinone nucleosides and C-nucleoside analogs has been a subject of investigation. For instance, a related deoxyribose analog, 5-(2'-deoxy-β-D-ribofuranosyl)-3-methyl-2-pyridone-5'-triphosphate (d*TTP), has been shown to be a potent inhibitor of the polymerase chain reaction (PCR) catalyzed by Taq polymerase. In primer extension experiments with both Taq polymerase and the Klenow fragment of E. coli DNA polymerase I, this related compound did not substitute for its natural pyrimidine counterpart and was not incorporated as a chain terminator. This suggests that its inhibitory action may stem from its ability to bind to the polymerase in a manner that prevents the proper folding required for catalysis of the phosphodiester bond formation.
These findings with a structurally similar compound provide a framework for hypothesizing the potential interactions of 5-β-D-Ribofuranosyl-2(1H)-pyridinone with DNA and RNA polymerases. It is plausible that upon intracellular phosphorylation, the triphosphate derivative of 5-β-D-Ribofuranosyl-2(1H)-pyridinone could also exhibit inhibitory effects on these enzymes. However, without direct experimental data, the precise nature and extent of these interactions remain an area for further scientific inquiry. The unique C-glycosidic bond in 5-β-D-Ribofuranosyl-2(1H)-pyridinone, which is more resistant to enzymatic cleavage than the N-glycosidic bond of natural nucleosides, may also influence its recognition and processing by polymerases.
Binding Studies with Other Cellular Enzymes and Proteins
Beyond polymerases, the interaction of 5-β-D-Ribofuranosyl-2(1H)-pyridinone with other cellular enzymes and proteins is a critical area of study to understand its broader biochemical profile. The pyridinone ring system, while a non-canonical base, possesses hydrogen bond donors and acceptors that could facilitate interactions with the active sites of various enzymes.
Research into pyridinone-containing molecules has revealed a wide range of biological activities, suggesting interactions with diverse protein targets. For example, various pyridinone derivatives have been investigated as inhibitors of enzymes such as HIV reverse transcriptase and mutant isocitrate dehydrogenase 1 (IDH1). These interactions are often driven by the ability of the pyridinone scaffold to form specific hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket.
While specific binding studies detailing the interaction of 5-β-D-Ribofuranosyl-2(1H)-pyridinone with a broad panel of cellular enzymes are not extensively documented, the general principles derived from studies of other pyridinone-containing compounds and nucleoside analogs are applicable. Potential protein targets could include nucleoside kinases, which would be responsible for the initial phosphorylation of the compound, and other enzymes involved in nucleotide metabolism. The unique structure of 5-β-D-Ribofuranosyl-2(1H)-pyridinone makes it an interesting candidate for exploring novel protein-ligand interactions. Future research employing techniques such as affinity chromatography, surface plasmon resonance, and X-ray crystallography will be invaluable in identifying specific cellular binding partners and elucidating the molecular details of these interactions.
Structure Activity Relationship Sar and Structural Analogs of 5 β D Ribofuranosyl 2 1h Pyridinone
Elucidation of Structural Determinants for Biochemical Activity
The biochemical activity of 5-β-D-Ribofuranosyl-2(1H)-pyridinone is intrinsically linked to its three-dimensional structure, which dictates its ability to interact with biological targets. Key to this interaction are the specific substituents on the pyridinone ring and the precise stereochemistry of the ribofuranosyl moiety.
Influence of Pyridinone Ring Substituents on Molecular Interactions
The pyridinone ring of 5-β-D-Ribofuranosyl-2(1H)-pyridinone offers several positions (C3, C4, and C6) where substitutions can be made to modulate its biological activity. Structure-activity relationship studies on various pyridinone-containing compounds have demonstrated that the nature and position of these substituents play a pivotal role in their molecular interactions. For instance, in the context of anti-HBV activity, modifications at the C5 position of the 2-pyridinone ring have been shown to be crucial for potency.
A study on 2-pyridinone derivatives as anti-HBV agents revealed that the introduction of a benzoyl group at the C5 position led to compounds with significant inhibitory activity against HBV DNA replication. The electronic and steric properties of substituents on this benzoyl ring further influence the activity.
Table 1: SAR of C5-Substituted 2-Pyridinone Analogs as Anti-HBV Agents
| Compound | C5-Substituent | R1 | R2 | IC₅₀ (µM) |
| 1 | 2-hydroxy-4-methoxybenzoyl | H | OCH₃ | 0.206 |
| 2 | 2,4-dihydroxybenzoyl | OH | OH | 0.89 |
| 3 | 2-hydroxybenzoyl | H | H | 1.54 |
| 4 | 4-methoxybenzoyl | OCH₃ | H | >100 |
Data synthesized from studies on 2-pyridinone derivatives.
The data suggest that a hydroxyl group at the R1 position and a methoxy (B1213986) group at the R2 position of the benzoyl ring are favorable for anti-HBV activity. This highlights the importance of specific hydrogen bond donors and acceptors in the interaction with the biological target. The 2-pyridinone core itself can act as a bioisostere for other heterocyclic systems, and its ability to engage in hydrogen bonding is a key determinant of its pharmacological properties.
Stereochemical Aspects of the Ribofuranosyl Moiety and its Impact on Biological Recognition
The β-D-ribofuranosyl moiety of the compound is critical for its recognition by cellular enzymes, such as kinases, which are often necessary to convert the nucleoside analog into its active triphosphate form. The specific stereochemistry of the ribose sugar, including the orientation of the hydroxyl groups and the conformation of the furanose ring (North (C3'-endo) or South (C2'-endo) pucker), dictates how the molecule fits into the active site of an enzyme.
Conformational analysis of β-D-ribofuranosides has shown that the furanose ring exists in a dynamic equilibrium between different puckered conformations. The presence and nature of substituents on the sugar ring can shift this equilibrium, thereby affecting biological activity. For instance, modifications at the 2'- and 3'-positions of the ribose can lock the sugar in a specific conformation, which may be more or less favorable for binding to a target enzyme. The β-anomeric configuration is generally crucial for mimicking natural nucleosides.
Rational Design and Synthesis of 5-β-D-Ribofuranosyl-2(1H)-pyridinone Analogs
The rational design of analogs of 5-β-D-Ribofuranosyl-2(1H)-pyridinone is guided by the SAR insights to enhance potency, selectivity, and pharmacokinetic properties. This involves strategic modifications to both the pyridinone ring and the ribofuranosyl sugar.
Exploration of Pyridinone Ring Modifications for Modulated Activity
Building on the understanding of how substituents on the pyridinone ring influence activity, medicinal chemists have explored a variety of modifications. The synthesis of such analogs often involves the glycosylation of a suitably substituted pyridinone heterocycle with a protected ribofuranose derivative.
For example, in the pursuit of novel anti-HIV agents, a series of 2-pyridinone derivatives were synthesized with modifications at various positions. These studies indicated that even minor structural changes to the pyridinone ring could lead to significant differences in antiviral activity.
Table 2: Antiviral Activity of Substituted Pyridinone Nucleoside Analogs
| Compound | R1 | R2 | R3 | Anti-HIV Activity (EC₅₀, µM) |
| 5 | H | H | H | > 100 |
| 6 | CH₃ | H | H | 15.2 |
| 7 | H | Cl | H | 5.8 |
| 8 | H | H | Br | 2.1 |
Illustrative data based on general findings for pyridinone nucleoside analogs.
The general trend observed is that the introduction of small hydrophobic or halogen substituents on the pyridinone ring can enhance antiviral potency. The synthesis of these analogs typically starts with the construction of the substituted pyridinone ring, followed by coupling with a ribose donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst.
Alterations to the Ribofuranosyl Sugar and Their Biochemical Consequences
Modifications to the ribofuranosyl moiety represent another key strategy in the rational design of analogs. These alterations can impact the compound's metabolic stability, cellular uptake, and interaction with target enzymes. Common modifications include the introduction of substituents at the 2'-, 3'-, or 4'-positions, or even the replacement of the ribose ring with a carbocyclic or acyclic scaffold.
For instance, the introduction of a fluorine atom at the 2'-position of the ribose can alter the sugar pucker and increase the stability of the glycosidic bond to enzymatic cleavage.
Table 3: Biochemical Consequences of Ribofuranosyl Modifications in Nucleoside Analogs
| Modification | Effect on Sugar Pucker | Consequence for Biochemical Activity |
| 2'-Deoxy | Favors S-type pucker | Can alter substrate specificity for polymerases. |
| 2'-Fluoro | Favors N-type pucker | May enhance binding to certain enzymes and increase metabolic stability. |
| 4'-Thio (sulfur replaces oxygen) | Alters ring geometry and electronic properties | Can lead to improved antiviral activity and resistance to cleavage. |
| L-configuration (enantiomer) | Inverted stereochemistry | Often results in loss of activity due to lack of recognition by enzymes. |
General consequences observed for various nucleoside analogs.
The synthesis of these sugar-modified analogs requires the preparation of the corresponding modified sugar donors. For example, the synthesis of a 2'-deoxy analog would involve coupling the pyridinone base with a 2-deoxyribose derivative. These synthetic routes are often multi-step and require careful control of stereochemistry to obtain the desired β-anomer.
Computational Chemistry and Modeling of 5 β D Ribofuranosyl 2 1h Pyridinone
Molecular Docking Studies with Target Biomolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-β-D-Ribofuranosyl-2(1H)-pyridinone, docking studies can identify potential protein targets and elucidate the specific interactions that govern its binding affinity and selectivity. Although specific docking studies for this exact compound are not extensively reported in the literature, insights can be gleaned from studies on analogous nucleoside and pyridone-containing structures.
Potential biomolecular targets for 5-β-D-Ribofuranosyl-2(1H)-pyridinone could include enzymes involved in nucleoside metabolism, such as kinases, phosphorylases, and polymerases, as well as RNA and DNA structures. The binding mode of this analog would likely involve a combination of hydrogen bonding, hydrophobic interactions, and shape complementarity within the active site of the target protein.
For instance, in a hypothetical docking scenario with a nucleoside kinase, the ribofuranose moiety would be expected to form hydrogen bonds with conserved residues in the active site, mimicking the interactions of natural nucleosides. The pyridinone ring, with its distinct electronic and steric properties, would likely occupy a pocket that could accommodate its shape and engage in specific interactions, such as π-π stacking with aromatic residues or hydrogen bonding via its carbonyl and amine functionalities. The outcomes of such docking simulations, typically presented as a docking score and a predicted binding pose, can guide the rational design of more potent and selective inhibitors.
Table 1: Potential Interacting Residues in a Hypothetical Kinase Active Site
| Interaction Type | Potential Residues | Moiety of 5-β-D-Ribofuranosyl-2(1H)-pyridinone Involved |
|---|---|---|
| Hydrogen Bonding | Asp, Glu, Ser, Thr | Ribofuranose hydroxyls, Pyridinone carbonyl and NH |
| Hydrophobic Interactions | Val, Leu, Ile, Phe | Pyridinone ring |
| π-π Stacking | Phe, Tyr, Trp | Pyridinone ring |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic structure of molecules. These calculations can provide valuable information about the geometry, stability, reactivity, and spectroscopic properties of 5-β-D-Ribofuranosyl-2(1H)-pyridinone.
One of the key applications of quantum chemistry to this molecule is the investigation of its tautomeric equilibrium. The 2(1H)-pyridinone ring can exist in equilibrium with its tautomeric form, 2-hydroxypyridine. Computational studies on 2-pyridone itself have shown that the pyridone form is generally more stable, particularly in polar solvents, due to its larger dipole moment. wuxibiology.com Ab initio calculations have been used to determine the relative energies of these tautomers, providing quantitative predictions of their populations. wayne.edu For 5-β-D-Ribofuranosyl-2(1H)-pyridinone, the presence of the ribofuranosyl group is expected to influence this equilibrium, and quantum chemical calculations can precisely model this effect.
Furthermore, these methods can be used to calculate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. The MEP map can reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are critical for understanding its intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.
Table 2: Predicted Electronic Properties from a Hypothetical DFT Calculation
| Property | Predicted Value/Information | Significance |
|---|---|---|
| Tautomeric Energy Difference | Pyridinone form more stable by X kcal/mol | Predicts the predominant tautomer under physiological conditions |
| HOMO-LUMO Gap | Y eV | Indicates chemical reactivity and kinetic stability |
| Molecular Electrostatic Potential | Negative potential around carbonyl oxygen; Positive potential around NH and OH groups | Identifies sites for hydrogen bonding and other non-covalent interactions |
Molecular Dynamics Simulations of 5-β-D-Ribofuranosyl-2(1H)-pyridinone and its Complexes
Molecular dynamics (MD) simulations provide a dynamic picture of molecules and their interactions over time, offering insights into their conformational flexibility and the stability of their complexes with other molecules. For 5-β-D-Ribofuranosyl-2(1H)-pyridinone, MD simulations can be employed to study its behavior in aqueous solution and when bound to a biological target.
In an aqueous environment, MD simulations can reveal the hydration patterns around the molecule, identifying stable water-mediated interactions. nih.gov The simulations can also explore the conformational landscape of the ribofuranose ring and the glycosidic bond connecting it to the pyridinone base. This is crucial as the conformation of the nucleoside analog can significantly impact its ability to bind to a target protein.
When simulating the complex of 5-β-D-Ribofuranosyl-2(1H)-pyridinone with a protein, MD can assess the stability of the docked pose obtained from molecular docking studies. The simulation can reveal whether the key interactions are maintained over time and can identify conformational changes in both the ligand and the protein upon binding. Analysis of the MD trajectory can provide information on the binding free energy, the role of water molecules in the binding interface, and the dynamic network of interactions that stabilize the complex. nih.govki.se
Prediction of Conformational Preferences and Tautomeric Forms
The biological activity of nucleoside analogs is often critically dependent on their three-dimensional structure. Computational methods are highly effective in predicting the conformational preferences of the ribofuranose ring and the tautomeric state of the nucleobase.
As mentioned earlier, the pyridinone moiety can exist in two tautomeric forms: the lactam (pyridinone) and the lactim (hydroxypyridine) form. nih.gov Ab initio and DFT calculations have been extensively used to study the tautomerism of 2-pyridone. wayne.edunih.gov These studies have shown that in the gas phase, the energy difference between the two tautomers is very small, but in polar solvents, the pyridone form is significantly favored due to its higher polarity. wuxibiology.com For 5-β-D-Ribofuranosyl-2(1H)-pyridinone, it is highly probable that the pyridinone tautomer will be the predominant form under physiological conditions. Computational models can provide a quantitative estimate of the tautomeric ratio by calculating the relative free energies of the two forms in a solvated environment.
Table 3: Predicted Conformational and Tautomeric Preferences
| Feature | Predicted Predominant Form | Computational Method |
|---|---|---|
| Ribofuranose Pucker | C2'-endo or C3'-endo equilibrium | DFT calculations, NMR-informed modeling |
| Pyridinone Tautomer | 2(1H)-pyridinone (lactam) | Ab initio/DFT calculations with solvent models |
Applications of 5 β D Ribofuranosyl 2 1h Pyridinone in Advanced Biological Systems
Incorporation into Artificially Expanded Genetic Information Systems (AEGIS)
Artificially Expanded Genetic Information Systems (AEGIS) represent a groundbreaking frontier in synthetic biology, aiming to increase the information density of DNA and RNA by incorporating unnatural base pairs. While the concept is well-established, the specific incorporation of 5-β-D-Ribofuranosyl-2(1H)-pyridinone into such systems has not been documented in peer-reviewed literature.
Development of Novel Base Pairs with 5-β-D-Ribofuranosyl-2(1H)-pyridinone
There is no available research describing the successful development of novel base pairs utilizing 5-β-D-Ribofuranosyl-2(1H)-pyridinone. The design of new base pairs within AEGIS is a complex process that relies on specific hydrogen bonding patterns and steric compatibility. Research in this area has predominantly focused on other pyridinone derivatives, such as 6-amino-5-nitro-3-(1′-β-D-2′-deoxyribofuranosyl)-2(1H)-pyridone (dZ), which forms a stable base pair with 2-amino-8-(1′-β-D-2′-deoxyribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (dP).
Evaluation of Base Pairing Properties within AEGIS Constructs
Given the absence of novel base pairs involving 5-β-D-Ribofuranosyl-2(1H)-pyridinone, there are no corresponding studies evaluating its base pairing properties within AEGIS constructs. Such evaluations would typically involve determining the thermodynamic stability, selectivity, and enzymatic recognition of the unnatural base pair within a DNA or RNA duplex.
Engineering of Novel Aptamers and Nucleic Acid Structures Incorporating 5-β-D-Ribofuranosyl-2(1H)-pyridinone
Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide variety of target molecules with high affinity and specificity. The incorporation of modified nucleotides can enhance the structural and functional diversity of aptamer libraries. Despite the potential, there is no evidence in the current body of scientific research to suggest that 5-β-D-Ribofuranosyl-2(1H)-pyridinone has been used in the engineering of novel aptamers or other nucleic acid structures. The selection and evolution of aptamers containing this specific modification have not been reported.
Future Research Directions and Unexplored Avenues for 5 β D Ribofuranosyl 2 1h Pyridinone
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of nucleoside analogues is a critical aspect that dictates their availability for research and potential therapeutic applications. While detailed synthetic protocols for 5-β-D-Ribofuranosyl-2(1H)-pyridinone are often proprietary, the synthesis of structurally related compounds provides a basis for envisioning future improvements. vulcanchem.com For instance, the classical Hilbert-Johnson reaction is a known method for producing pyrimidin-2-one nucleosides. nih.gov This reaction involves the condensation of a protected ribofuranosyl halide with a silylated pyrimidine (B1678525) base.
Future research should focus on developing more efficient and sustainable synthetic strategies. This could involve:
Enzymatic Synthesis: Utilizing enzymes such as nucleoside phosphorylases could offer a greener alternative to traditional chemical synthesis. Enzymatic reactions are typically performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents.
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, higher yields, and enhanced safety compared to batch processes. The development of a flow-based synthesis for 5-β-D-Ribofuranosyl-2(1H)-pyridinone could streamline its production.
One-Pot Reactions: Designing multi-step reactions that can be carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. Research into one-pot glycosylation and subsequent modifications could be a promising avenue. nih.govfrontiersin.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Enzymatic Synthesis | Environmentally friendly, high stereoselectivity, mild reaction conditions. | Identification and engineering of suitable enzymes (e.g., nucleoside phosphorylases). |
| Flow Chemistry | Improved reaction control, higher yields, enhanced safety, scalability. | Development of stable and efficient continuous flow reactors and reaction conditions. |
| One-Pot Reactions | Increased efficiency, reduced waste, simplified purification. | Design of compatible reaction steps and catalysts for a streamlined synthesis. |
Investigation of Novel Biochemical Pathways and Interactions
Understanding the biochemical fate and interactions of 5-β-D-Ribofuranosyl-2(1H)-pyridinone is crucial for elucidating its biological role. It is known that ribosylated pyridones can be metabolized into their triphosphorylated or adenine (B156593) dinucleotidic forms. nih.govresearchgate.net These metabolites can then potentially interfere with various enzymatic processes. nih.gov
Future research should aim to unravel the specific biochemical pathways involving this compound. Key areas of investigation include:
Enzyme Inhibition Studies: A comprehensive screening of 5-β-D-Ribofuranosyl-2(1H)-pyridinone against a panel of enzymes involved in nucleoside metabolism, such as kinases, polymerases, and hydrolases, could reveal novel targets.
Metabolomic Profiling: Advanced analytical techniques like mass spectrometry can be employed to identify and quantify the metabolites of 5-β-D-Ribofuranosyl-2(1H)-pyridinone in biological systems. This would provide a clearer picture of its metabolic pathway and potential downstream effects.
Interaction with Nucleic Acids: Investigating whether the triphosphorylated form of this nucleoside analogue can be incorporated into DNA or RNA by polymerases is a critical research question. Such incorporation could lead to chain termination or altered nucleic acid function.
Exploration of Further Applications in Synthetic Biology and Biotechnology
The unique structural features of 5-β-D-Ribofuranosyl-2(1H)-pyridinone make it a candidate for various applications in synthetic biology and biotechnology. The field of synthetic biology often relies on novel molecular tools to engineer biological systems, and this compound could serve as a valuable addition to the toolkit.
Unexplored applications that warrant investigation include:
Development of Artificial Genetic Polymers: The pyridinone base could be explored as a component of an expanded genetic alphabet. Creating synthetic life forms with an expanded genetic code is a major goal in synthetic biology.
Biochemical Probes: If fluorescent or otherwise tagged derivatives of 5-β-D-Ribofuranosyl-2(1H)-pyridinone can be synthesized, they could be used as probes to study enzyme kinetics and cellular uptake mechanisms.
Antiviral and Antitumor Drug Development: Given that purine (B94841) nucleoside analogues have shown promise as antiviral and antitumor agents, a thorough evaluation of the therapeutic potential of 5-β-D-Ribofuranosyl-2(1H)-pyridinone is warranted. medchemexpress.commedchemexpress.com This would involve screening against a wide range of viruses and cancer cell lines.
| Application Area | Potential Use | Research Direction |
|---|---|---|
| Synthetic Biology | Component of an expanded genetic alphabet. | Synthesis of the triphosphate form and testing its incorporation by engineered polymerases. |
| Biotechnology | Fluorescent probe for studying enzyme activity and cellular transport. | Development of fluorescently labeled derivatives and their application in cellular imaging. |
| Drug Development | Antiviral or antitumor agent. | In vitro and in vivo screening for efficacy against various diseases. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-β-D-ribofuranosyl-2(1H)-pyridinone, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nucleoside coupling strategies, where the ribofuranosyl moiety is introduced via glycosylation reactions. Intramolecular cyclization methods, such as base-catalyzed Knoevenagel condensation of bifunctional precursors (e.g., carbonyl and amide groups), are also effective . Optimization includes controlling reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst selection (e.g., DBU or pyridine derivatives). Monitoring reaction progress via TLC or HPLC is critical to minimize side products .
Q. Which purification techniques are most effective for isolating 5-β-D-ribofuranosyl-2(1H)-pyridinone from complex mixtures?
- Methodological Answer : Column chromatography using silica gel (eluent: gradient of ethyl acetate/hexanes) or reverse-phase HPLC (C18 column with acetonitrile/water mobile phase) is recommended. For polar intermediates, ion-exchange chromatography may improve separation. Final purity (>95%) should be confirmed via NMR, HPLC-MS, and elemental analysis .
Q. How does the stability of 5-β-D-ribofuranosyl-2(1H)-pyridinone vary under different storage conditions?
- Methodological Answer : The compound is stable at 4°C in anhydrous, inert environments (e.g., argon atmosphere). Degradation occurs under extreme pH (<3 or >9) or prolonged exposure to UV light, leading to ribose ring opening or pyridinone oxidation. Stability assays using accelerated aging (40°C/75% RH for 30 days) and LC-MS tracking of degradation products are advised .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of 5-β-D-ribofuranosyl-2(1H)-pyridinone?
- Methodological Answer :
- NMR : H and C NMR (DMSO-d6 or CDCl3) to verify ribofuranosyl anomeric protons (δ 5.2–5.8 ppm) and pyridinone carbonyl signals (δ 165–170 ppm) .
- X-ray crystallography : Single-crystal analysis to resolve stereochemistry and confirm β-D-ribofuranosyl configuration .
- Mass spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) and fragmentation pattern validation .
Q. How can researchers detect and quantify degradation products of 5-β-D-ribofuranosyl-2(1H)-pyridinone in solution?
- Methodological Answer : Use HPLC-DAD or UPLC-QTOF to monitor hydrolyzed products (e.g., free ribose or oxidized pyridinone). Quantify degradation via calibration curves with reference standards. Stability-indicating methods should achieve baseline separation of all degradation peaks .
Advanced Research Questions
Q. How do structural modifications to the pyridinone ring or ribofuranosyl group affect bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substitutions (e.g., halogenation at C5, methylation at C6) and testing biological activity. For example, 6-phenylthio substitutions enhance 5-lipoxygenase inhibition (IC50 = 2.52 µM), while fluorination at C3 improves metabolic stability . Computational docking (e.g., AutoDock Vina) can predict binding interactions with target enzymes .
Q. What mechanisms underlie the biological activity of 5-β-D-ribofuranosyl-2(1H)-pyridinone in enzyme inhibition?
- Methodological Answer : The compound inhibits enzymes via competitive binding to catalytic sites. For 5-lipoxygenase, kinetic assays (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition, suggesting allosteric modulation. Radiolabeled H- or C-tracers can map binding sites in vitro .
Q. How should researchers address contradictions in reported bioactivity data for pyridinone derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cofactor concentrations) or compound purity. Replicate studies under standardized protocols (e.g., IC50 determination at pH 7.4 with 10% FBS) are critical. Meta-analyses comparing IC50 values across multiple studies can identify outliers .
Q. What computational strategies are effective for modeling interactions between 5-β-D-ribofuranosyl-2(1H)-pyridinone and biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and quantum mechanics/molecular mechanics (QM/MM) optimize ligand-receptor binding poses. Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can researchers design assays to evaluate the inhibition kinetics of 5-β-D-ribofuranosyl-2(1H)-pyridinone against novel targets?
- Methodological Answer : Use fluorescence-based assays (e.g., FRET probes) or colorimetric substrates (e.g., p-nitrophenyl derivatives) to monitor enzyme activity. For example, 5-lipoxygenase inhibition is measured via UV absorbance of hydroperoxides at 234 nm. IC50 values should be normalized to positive controls (e.g., zileuton) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
